Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound classified under the category of benzodiazoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The molecular formula for this compound is , and it has a molecular weight of approximately 283.12 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate generally involves two main steps: bromination and esterification.
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield, allowing for better control over reaction conditions and minimizing by-products .
The molecular structure of methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate features a benzodiazole core with substituents that include a bromo group at the 7-position, an ethyl group at the 1-position, and a methyl group at the 2-position. The carboxylate functional group is located at the 5-position.
Key Structural Data:
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and the benzodiazole ring enhances its ability to bind to specific sites on these targets, potentially modulating their activity. Research indicates that this compound may exhibit antimicrobial and anticancer properties, although further studies are required to elucidate the exact pathways involved .
While detailed physical properties such as density and melting point are not always available for this compound, some general properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 283.12 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties suggest that methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is likely to be a stable organic compound under standard conditions .
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has several significant applications:
The presence of electron-donating substituents (e.g., carboxylate groups) on benzodiazole scaffolds significantly influences regioselectivity during electrophilic bromination. Theoretical calculations and experimental studies confirm that π-donor substituents direct electrophiles to ortho/para positions relative to themselves due to stabilization of the Wheland intermediate (arenium ion). For methyl 1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, the C7 position (para to C5-carboxylate) exhibits heightened electron density, making it the preferred site for electrophilic bromination. Ab initio studies of charge distribution in such intermediates show electron deficiency follows the order para > ortho > meta, explaining the observed 7-bromo regioselectivity in carboxylate-bearing benzodiazoles [2]. Blocking the para position forces bromination ortho to the carboxylate, albeit at reduced yields due to steric constraints.
Bromination of 2-methyl-1,3-benzodiazoles presents competing pathways: nuclear electrophilic substitution (favored by electron-rich aromatics) and side-chain radical bromination (favored at benzylic positions). Nuclear bromination dominates at C7 when the ring is activated by the 5-carboxylate group. However, solvent polarity critically modulates selectivity:
Palladium-catalyzed C–H activation offers an alternative route for regioselective C7 bromination, particularly valuable with electron-deficient substrates. Pd(OAc)₂ catalyzes bromination using N-bromosuccinimide (NBS) via a proposed mechanism:
Table 1: Bromination Method Comparison for Methyl 1-Ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Method | Reagent System | Solvent | Temp (°C) | C7 Selectivity | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Electrophilic | Br₂ / FeBr₃ | CH₂Cl₂ | 0 | High | 75 | Standard electrophilic conditions |
Radical-Nuclear Selective | NBS | DMF | 25 | >95% | 82 | Avoids benzylic bromination |
Pd-Catalyzed C–H Act. | Pd(OAc)₂ / NBS / MW | MeCN | 100 (MW) | >98% | 78 | Positional fidelity, fast kinetics |
Directed Lithiation-Br₂ | t-BuLi / Br₂ | THF | -78 | >99% | 65 | Ultimate regiocontrol, low temp |
Microwave irradiation revolutionizes the synthesis of 1-ethyl-2-methyl-1,3-benzodiazole cores by accelerating cyclocondensation between 4-bromo-2-amino-benzoic acid derivatives and ethylamine/propionic acid equivalents. Key advances include:
Microwave conditions enhance N-ethylation and C2-methylation efficiency during cyclization:
The ambident nucleophilic character of benzodiazolones creates competition between N-alkylation (at N3) and O-alkylation (at the C5-carboxylate oxygen). Critical factors governing selectivity include:
Unequivocal distinction between N- vs. O-alkylated benzodiazoles employs multimethod NMR analysis:
Assignment | N3-Ethyl Isomer | O-Ethyl Isomer | Key Discriminator |
---|---|---|---|
C5=O (¹³C ppm) | 160.6 | 130.4 | Amide vs. ester carbonyl shift |
-CH₂- (¹H ppm) | 4.10 (q, J=7.1 Hz) | 4.45 (t, J=7.0 Hz) | Alkyl group position |
-CH₂- (¹³C ppm) | 46.1 | 75.8 | N-CH₂ vs. O-CH₂ |
HMBC (H→C) | H-CH₂ to C4/C4a | H-CH₂ to C5=O | Connectivity to core vs. carbonyl |
Solvent-free multicomponent reactions (MCRs) provide atom-economic routes to polysubstituted 1,3-benzodiazoles. Key strategies relevant to the target compound include:
Direct C5-carboxylation of pre-formed 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole remains challenging. MCRs circumvent this by integrating the carboxylate early:
Table 3: Solvent-Free MCR Approaches to Methyl 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate Precursors
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1